molecular formula C8H12O3 B051361 Cyclopropanecarboxylic acid, 2-acetyl-2-methyl-, methyl ester (9CI) CAS No. 113503-39-2

Cyclopropanecarboxylic acid, 2-acetyl-2-methyl-, methyl ester (9CI)

Katalognummer B051361
CAS-Nummer: 113503-39-2
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: OCBGSKFPTWRCGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropanecarboxylic acid, 2-acetyl-2-methyl-, methyl ester (9CI) is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a cyclopropane derivative and is commonly used in the synthesis of various organic compounds.

Wirkmechanismus

The mechanism of action of Cyclopropanecarboxylic acid, 2-acetyl-2-methyl-, methyl ester (Cyclopropanecarboxylic acid, 2-acetyl-2-methyl-, methyl ester (9CI)) is not well understood. However, studies have shown that this compound has the potential to interact with various enzymes and proteins in the body, which may lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Cyclopropanecarboxylic acid, 2-acetyl-2-methyl-, methyl ester (Cyclopropanecarboxylic acid, 2-acetyl-2-methyl-, methyl ester (9CI)) has been shown to have various biochemical and physiological effects. Studies have shown that this compound may have anti-inflammatory and anti-tumor properties. Additionally, this compound may have potential as a neuroprotective agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Cyclopropanecarboxylic acid, 2-acetyl-2-methyl-, methyl ester (Cyclopropanecarboxylic acid, 2-acetyl-2-methyl-, methyl ester (9CI)) in lab experiments is its high purity and stability. However, one limitation is that this compound may be difficult to obtain in large quantities, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the use of Cyclopropanecarboxylic acid, 2-acetyl-2-methyl-, methyl ester (Cyclopropanecarboxylic acid, 2-acetyl-2-methyl-, methyl ester (9CI)) in scientific research. One direction is the development of new drugs and pharmaceuticals based on the unique properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science. Finally, more studies are needed to investigate the potential side effects of this compound and its safety for human use.
Conclusion:
In conclusion, Cyclopropanecarboxylic acid, 2-acetyl-2-methyl-, methyl ester (Cyclopropanecarboxylic acid, 2-acetyl-2-methyl-, methyl ester (9CI)) is a unique chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been used in the synthesis of organic compounds and the development of new drugs and pharmaceuticals. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the future.

Synthesemethoden

Cyclopropanecarboxylic acid, 2-acetyl-2-methyl-, methyl ester (Cyclopropanecarboxylic acid, 2-acetyl-2-methyl-, methyl ester (9CI)) can be synthesized through several methods. One of the most common methods involves the reaction of cyclopropanecarboxylic acid with acetic anhydride and then methyl alcohol. This method yields a high purity product and is relatively simple to carry out.

Wissenschaftliche Forschungsanwendungen

Cyclopropanecarboxylic acid, 2-acetyl-2-methyl-, methyl ester (Cyclopropanecarboxylic acid, 2-acetyl-2-methyl-, methyl ester (9CI)) has been used in various scientific research applications. One of the most common applications is in the synthesis of organic compounds. This compound has also been used in the development of new drugs and pharmaceuticals due to its unique properties.

Eigenschaften

CAS-Nummer

113503-39-2

Produktname

Cyclopropanecarboxylic acid, 2-acetyl-2-methyl-, methyl ester (9CI)

Molekularformel

C8H12O3

Molekulargewicht

156.18 g/mol

IUPAC-Name

methyl 2-acetyl-2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H12O3/c1-5(9)8(2)4-6(8)7(10)11-3/h6H,4H2,1-3H3

InChI-Schlüssel

OCBGSKFPTWRCGU-UHFFFAOYSA-N

SMILES

CC(=O)C1(CC1C(=O)OC)C

Kanonische SMILES

CC(=O)C1(CC1C(=O)OC)C

Synonyme

Cyclopropanecarboxylic acid, 2-acetyl-2-methyl-, methyl ester (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.